N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-8-6-9(14-19-8)11-13-10(20-15-11)7-12-21(17,18)16-4-2-3-5-16/h6,12H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAAAYXVRWQUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the pyrrolidine and sulfonamide groups further enhances its pharmacological potential.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and oxazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Many derivatives have shown efficacy against various bacterial strains.
- Cytotoxicity : Some compounds demonstrate selective toxicity towards cancer cell lines while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
| Mechanism of Action | Inhibition of key enzymes involved in cellular processes |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. In studies involving Staphylococcus aureus and other resistant strains, the compound exhibited notable bactericidal effects.
Case Study: Efficacy Against MRSA
In a controlled study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics like ciprofloxacin. This suggests a promising role in treating antibiotic-resistant infections.
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cancer cell lines such as L929 and A549. The results indicated that:
- The compound demonstrated dose-dependent cytotoxic effects.
- At certain concentrations, it increased cell viability in non-cancerous cell lines, indicating selectivity.
Table 2: Cytotoxicity Results
| Compound | Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|---|
| Compound A | 100 | 85 | 92 |
| Compound B | 200 | 70 | 78 |
| Compound C | 50 | 95 | 110 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:
*Molecular weight estimated based on formula.
Key Observations:
Heterocyclic Core: The target compound and the imidazole-sulfonamide analog [5] share the 1,2,4-oxadiazole core, but differ in substituents: 5-methylisoxazole (target) vs. 5-cyclopropylisoxazole (analog). The benzamide derivative [3] replaces the oxadiazole-linked sulfonamide with a thioether-bridged benzamide, introducing a nitro group that may increase reactivity or electron-withdrawing effects .
Sulfonamide Variations: The target’s pyrrolidine-sulfonamide group offers a saturated, flexible nitrogenous ring, contrasting with the methylimidazole-sulfonamide in [5]. Imidazole’s aromaticity and dual nitrogen atoms could enhance hydrogen bonding or metal coordination .
Molecular Weight and Bioavailability :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs:
- Oxadiazole Scaffold: Known for metabolic stability and mimicry of ester/amide groups, oxadiazoles are prevalent in kinase inhibitors and antimicrobial agents .
- Sulfonamide Functionality : Enhances binding to enzymes (e.g., carbonic anhydrase) and receptors via hydrogen bonding and electrostatic interactions .
- Substituent Effects: Methyl vs. Cyclopropyl: The cyclopropyl group in [5] may improve metabolic resistance compared to the methyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
